molecular formula C6H10BrNO B13582027 5-Bromoazepan-4-one CAS No. 167757-56-4

5-Bromoazepan-4-one

Cat. No.: B13582027
CAS No.: 167757-56-4
M. Wt: 192.05 g/mol
InChI Key: WONKMHZDXFHNDQ-UHFFFAOYSA-N
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Description

5-Bromoazepan-4-one is a chemical compound belonging to the class of azepanones, which are seven-membered lactams This compound is characterized by the presence of a bromine atom at the fifth position of the azepanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoazepan-4-one typically involves the bromination of azepan-4-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoazepan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding azepan-4-one.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of azepan-4-one.

    Substitution: Formation of substituted azepanones with various functional groups.

Scientific Research Applications

5-Bromoazepan-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromoazepan-4-one is primarily based on its ability to interact with biological targets such as enzymes and receptors. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Azepan-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloroazepan-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    5-Fluoroazepan-4-one: Contains a fluorine atom, which can significantly alter the compound’s reactivity and biological interactions.

Uniqueness: 5-Bromoazepan-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. The bromine atom’s size and electronegativity influence the compound’s interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

CAS No.

167757-56-4

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

5-bromoazepan-4-one

InChI

InChI=1S/C6H10BrNO/c7-5-1-3-8-4-2-6(5)9/h5,8H,1-4H2

InChI Key

WONKMHZDXFHNDQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC(=O)C1Br

Origin of Product

United States

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